3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1095016-65-1
VCID: VC21380495
InChI: InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]
Molecular Formula: C18H17N3O7S
Molecular Weight: 419.4g/mol

3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid

CAS No.: 1095016-65-1

Cat. No.: VC21380495

Molecular Formula: C18H17N3O7S

Molecular Weight: 419.4g/mol

* For research use only. Not for human or veterinary use.

3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid - 1095016-65-1

Specification

CAS No. 1095016-65-1
Molecular Formula C18H17N3O7S
Molecular Weight 419.4g/mol
IUPAC Name 3-(1H-indol-3-yl)-2-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C18H17N3O7S/c1-28-17-7-6-12(9-16(17)21(24)25)29(26,27)20-15(18(22)23)8-11-10-19-14-5-3-2-4-13(11)14/h2-7,9-10,15,19-20H,8H2,1H3,(H,22,23)
Standard InChI Key UHSDHJXMDMOPSP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[N+](=O)[O-]

Introduction

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, including the formation of the indole ring, introduction of the sulfonamide group, and attachment of the nitro-substituted phenyl ring. Common methods might involve using indole-3-carboxaldehyde as a starting material and employing reactions like the Buchwald-Hartwig amination or similar cross-coupling reactions to introduce the sulfonamide moiety.

Biological Activity and Potential Applications

Compounds with similar structures, such as sulfonamides and indole derivatives, have shown potential in various biological applications:

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of folic acid synthesis in bacteria .

  • Enzyme Inhibition: Indole derivatives have been explored as inhibitors for various enzymes, including those involved in inflammation and cancer pathways .

Research Findings and Data

While specific research findings on 3-(1H-indol-3-yl)-2-(4-methoxy-3-nitrophenylsulfonamido)propanoic acid are scarce, related compounds provide insights into potential biological activities:

Compound TypeBiological ActivityReference
SulfonamidesAntibacterial
Indole DerivativesEnzyme Inhibition

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